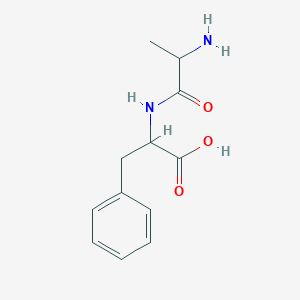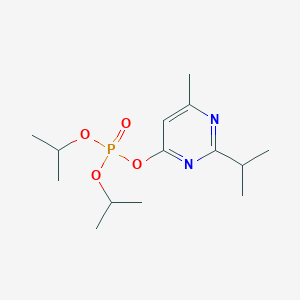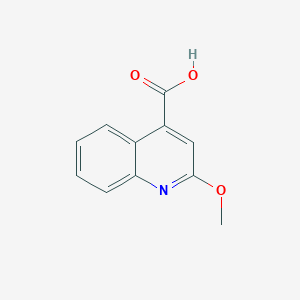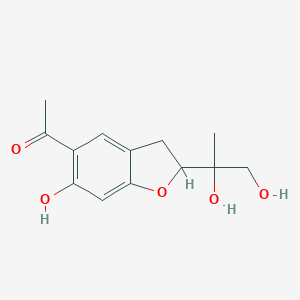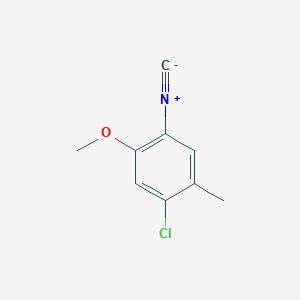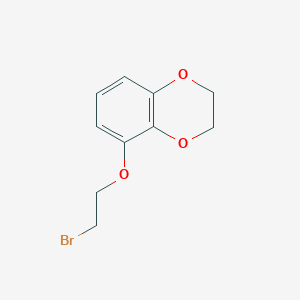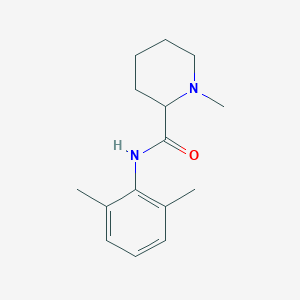
Mepivacain
Übersicht
Beschreibung
Mepivacain ist ein Lokalanästhetikum vom Amid-Typ, chemisch verwandt mit Bupivacain, aber pharmakologisch verwandt mit Lidocain . Es wird häufig für die lokale oder regionale Analgesie oder Anästhesie eingesetzt, einschließlich Infiltration, Nervenblock und Epiduralanästhesie . This compound hat einen relativ schnellen Wirkungseintritt und eine mittlere Wirkdauer .
Wissenschaftliche Forschungsanwendungen
Mepivacain wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere in den Bereichen:
Chemie: Als Modellverbindung zur Untersuchung von Lokalanästhetika und ihrer Wechselwirkungen.
Medizin: In klinischen Umgebungen zur lokalen und regionalen Anästhesie eingesetzt.
Industrie: In Formulierungen zur Schmerzlinderung bei verschiedenen medizinischen Eingriffen enthalten.
Wirkmechanismus
This compound wirkt durch Blockierung der Erzeugung und Leitung von Nervenimpulsen. Dies erreicht es durch Hemmung des Einstroms von Natriumionen durch die Zellmembran, wodurch die Schwelle für die elektrische Erregung im Nerv erhöht, die Ausbreitung des Nervenimpulses verlangsamt und die Steiggeschwindigkeit des Aktionspotenzials verringert wird . Dieser Block am Natriumkanal ist reversibel, so dass die normale Nervenfunktion wiederhergestellt wird, sobald das Medikament vom Axon diffundiert .
Wirkmechanismus
Target of Action
Mepivacaine is a local anesthetic that belongs to the amide group . Its primary targets are the sodium channels located on the intracellular surface of nerve cells . These channels play a crucial role in the initiation and propagation of nerve impulses .
Mode of Action
Mepivacaine works by binding selectively to the intracellular surface of sodium channels, thereby blocking the influx of sodium into the axon . This action prevents the depolarization necessary for the propagation of action potentials and subsequent nerve function . The block at the sodium channel is reversible. When the drug diffuses away from the axon, sodium channel function is restored, and nerve propagation returns .
Biochemical Pathways
The primary biochemical pathway affected by mepivacaine is the neuronal signal transmission pathway . By blocking sodium channels, mepivacaine inhibits the generation and conduction of nerve impulses . This action disrupts the normal flow of electrical signals along the nerves, leading to a temporary loss of sensation in the targeted area .
Pharmacokinetics
Mepivacaine is primarily metabolized in the liver via N-demethylation, hydroxylation, and glucuronidation . About 90% to 95% of the drug is excreted in the urine as metabolites . The onset of action is route and dose-dependent, ranging from 3 to 20 minutes . The duration of action is also route and dose-dependent, typically lasting 2 to 2.5 hours . The elimination half-life in adults is between 1.9 to 3.2 hours .
Result of Action
The primary result of mepivacaine’s action is the production of local or regional analgesia and anesthesia . By blocking nerve impulses, mepivacaine effectively numbs the targeted area, providing pain relief during surgical procedures or other medical interventions .
Action Environment
While specific environmental factors influencing mepivacaine’s action are not extensively studied, general factors that can influence the action of local anesthetics include tissue pH, local blood flow, and the presence of inflammation. For instance, inflamed tissues tend to have a lower pH, which can reduce the efficacy of local anesthetics. Additionally, increased blood flow can remove the anesthetic from the site of action more quickly, potentially reducing its duration of effect. Mepivacaine is predicted to present an insignificant risk to the environment .
Biochemische Analyse
Biochemical Properties
Mepivacaine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions by blocking sodium channels on the neuronal membrane, which prevents the initiation and transmission of nerve impulses . This interaction increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . Mepivacaine’s interaction with sodium channels is essential for its anesthetic properties.
Cellular Effects
Mepivacaine affects various types of cells and cellular processes. It influences cell function by blocking sodium channels, which are vital for the generation and conduction of nerve impulses . This blockade leads to a decrease in intracellular calcium transients, particularly in cardiomyocytes, which can result in reduced myocardial contractility . Mepivacaine also affects cell signaling pathways, gene expression, and cellular metabolism by altering the ionic balance within cells .
Molecular Mechanism
At the molecular level, mepivacaine exerts its effects by binding to the intracellular surface of sodium channels, preventing the influx of sodium ions into the axon . This inhibition of sodium ion influx disrupts the depolarization necessary for action potential propagation and subsequent nerve function . Mepivacaine’s ability to block sodium channels is the primary mechanism behind its anesthetic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mepivacaine change over time. Mepivacaine is rapidly metabolized, with only a small percentage being excreted unchanged in the urine . The liver is the principal site of metabolism, and over 50% of the administered dose is excreted into the bile as metabolites . Long-term effects on cellular function have been observed, including changes in myocardial contractility and potential arrhythmias .
Dosage Effects in Animal Models
The effects of mepivacaine vary with different dosages in animal models. In horses, therapeutic doses range from 20 to 160 mg per animal . Higher doses can lead to toxic or adverse effects, such as central nervous system depression and cardiovascular disturbances . In guinea pigs and rabbits, the d-isomer of mepivacaine is more rapidly absorbed and more toxic than the l-isomer .
Metabolic Pathways
Mepivacaine is extensively metabolized via hydroxylation to two primary metabolites: 3-hydroxy-mepivacaine and 4-hydroxy-mepivacaine . The liver is the main site of metabolism, and these metabolites are rapidly excreted . The metabolic clearance of mepivacaine is high, contributing to its relatively short duration of action .
Transport and Distribution
Mepivacaine is rapidly absorbed post-administration and has a large volume of distribution . It is extensively metabolized and excreted, with a significant portion being bound to plasma proteins . Mepivacaine also crosses the placenta, indicating its ability to be transported across cellular barriers .
Subcellular Localization
Mepivacaine’s subcellular localization is primarily within the neuronal membrane, where it interacts with sodium channels . This localization is crucial for its function as a local anesthetic, as it allows mepivacaine to effectively block nerve impulses at the site of administration .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Mepivacain kann unter Verwendung von N-(2,6-Dimethylphenyl)-2-piperidinecarboxamid als Ausgangsmaterial synthetisiert werden. Formaldehyd wird als Methylierungsreagenz verwendet und die Reaktion wird in Ameisensäure bei 60-100°C durchgeführt . Dieses Verfahren vermeidet die Verwendung gefährlicher Reagenzien wie Dimethylsulfat und Natriumcyanoborhydrid, wodurch es zu einem sichereren und effizienteren Prozess wird .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird this compound durch katalytische Synthese durch reduktive Acylierung hergestellt. Dieser Prozess findet unter milden Bedingungen statt (20–50°C, Wasserstoff bei Atmosphärendruck, organisches Lösungsmittel) und liefert Zielprodukte mit hoher Effizienz .
Analyse Chemischer Reaktionen
Reaktionstypen
Mepivacain durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Wege seltener diskutiert werden.
Reduktion: Die Verbindung kann reduziert werden, insbesondere im Zusammenhang mit ihrer Synthese.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere während seiner Synthese und Modifikation.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Formaldehyd für die Methylierung und verschiedene organische Lösungsmittel für die katalytische Synthese .
Hauptsächlich gebildete Produkte
Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, zusammen mit seinen optischen Enantiomeren .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Bupivacain: Bekannt für seine längere Wirkdauer im Vergleich zu Mepivacain.
Procain: Hat einen schnelleren Wirkungseintritt, aber eine kürzere Wirkdauer im Vergleich zu this compound.
Einzigartigkeit
This compound ist einzigartig in seiner Balance aus schnellem Wirkungseintritt und mittlerer Wirkdauer, wodurch es für eine Vielzahl von klinischen Anwendungen geeignet ist, bei denen sowohl ein schneller Wirkungseintritt als auch eine anhaltende Wirkung erwünscht sind .
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWLQCZOYSRPNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1722-62-9 (mono-hydrochloride) | |
| Record name | Mepivacaine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023259 | |
| Record name | Mepivacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mepivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015096 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.21e-01 g/L | |
| Record name | Mepivacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00961 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mepivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015096 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Local anesthetics block the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. In general, the progression of anesthesia is related to the diameter, myelination, and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: pain, temperature, touch, proprioception, and skeletal muscle tone. | |
| Record name | Mepivacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00961 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
96-88-8 | |
| Record name | Mepivacaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mepivacaine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mepivacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00961 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mepivacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPIVACAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6E06QE59J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mepivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015096 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150.5 °C | |
| Record name | Mepivacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00961 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mepivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015096 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Mepivacaine?
A1: Mepivacaine, like other local anesthetics, primarily acts by blocking voltage-gated sodium channels in nerve membranes. [, , , , ] This blockade prevents the generation and conduction of nerve impulses, effectively inducing anesthesia.
Q2: Are there any other known mechanisms contributing to Mepivacaine's effects?
A2: Besides sodium channel blockade, Mepivacaine may also exert its effects through interaction with other ion channels and cellular processes. Research suggests potential interference with transmembrane calcium influx in vascular smooth muscle. [] Additionally, studies highlight a potential role in protecting alpha-adrenoceptors from blockade, contributing to vasodilation. []
Q3: How does Mepivacaine's mechanism of action compare to that of other local anesthetics?
A3: While Mepivacaine shares the primary mechanism of sodium channel blockade with other local anesthetics like Lidocaine and Bupivacaine, subtle differences in binding affinities and kinetics can lead to variations in onset time, potency, and duration of action. [, , , , ] For example, Mepivacaine exhibits faster onset and shorter duration compared to Bupivacaine in interscalene brachial plexus blocks. []
Q4: What is the molecular formula and weight of Mepivacaine?
A4: Mepivacaine has the molecular formula C15H22N2O and a molecular weight of 246.34 g/mol.
Q5: Is there any spectroscopic data available for Mepivacaine?
A5: While the provided research papers do not delve into detailed spectroscopic characterization, techniques like UV-Vis, fluorescence, and chemiluminescence have been employed for Mepivacaine analysis, particularly in pharmaceutical formulations and plasma samples. []
Q6: What is the typical route of administration for Mepivacaine?
A6: Mepivacaine is predominantly administered via injection, with common routes including epidural, [, ] caudal epidural, [] intrathecal, [, , , ] interscalene brachial plexus block, [] axillary brachial plexus block, [, ] intra-articular, [, , ] and local infiltration. [, , , ]
Q7: How is Mepivacaine metabolized and excreted from the body?
A7: Mepivacaine is primarily metabolized in the liver via N-demethylation and aromatic hydroxylation, with subsequent glucuronide conjugation. [] Excretion primarily occurs through the kidneys, influenced by urinary pH. [] Notably, neonates exhibit limited metabolic capacity for Mepivacaine compared to adults. []
Q8: What factors influence the pharmacokinetics of Mepivacaine?
A8: Various factors can impact Mepivacaine pharmacokinetics, including age, [] renal function, [] route of administration, [, , ] dose, [, , , , , , , , ] and co-administration of other drugs. [, , , ] Understanding these factors is crucial for optimizing therapeutic efficacy and minimizing the risk of toxicity.
Q9: How is the efficacy of Mepivacaine assessed in experimental settings?
A9: The efficacy of Mepivacaine has been evaluated using various methods, including: * Sensory and Motor Blockade: Assessing the onset and duration of sensory and motor blockade in animal models and clinical trials. [, , , , , , , , , , ] * Pain Scores: Utilizing visual analog scales (VAS) and other pain assessment tools to evaluate analgesic efficacy in clinical trials. [, , , , , , ] * Lameness Evaluation: Employing inertial gait sensor systems to quantify lameness in equine models. [, , ]
Q10: Are there any known toxicological concerns associated with Mepivacaine use?
A10: While generally safe, Mepivacaine, like other local anesthetics, can exhibit toxicity at high plasma concentrations. [, , , , , ]
Q11: What pre-clinical models are used to study Mepivacaine's effects?
A11: Researchers utilize various animal models to investigate the effects of Mepivacaine, with equine models being particularly prevalent for studying local anesthetic efficacy in lameness management. [, , ] Rodent models are also employed for exploring the drug's effects on various tissues and organ systems. [, , , , ]
Q12: What is the significance of studying Mepivacaine's effects on chondrocytes?
A12: Intra-articular injections of Mepivacaine are common in equine medicine, prompting research into its potential effects on chondrocytes, the cells responsible for maintaining cartilage health. [, ] Understanding these effects is crucial for ensuring the long-term well-being of the joint.
Q13: Are there any known interactions between Mepivacaine and other drugs?
A13: Co-administration of Mepivacaine with other drugs, particularly those affecting the cardiovascular system, requires careful consideration. [] For instance, the use of Mepivacaine with epinephrine can lead to transient increases in heart rate. []
Q14: What formulations of Mepivacaine are currently available?
A14: Mepivacaine is available in formulations with and without vasoconstrictors, such as epinephrine or levonordefrin. [, , , , , , ] The choice of formulation depends on the desired clinical outcome and patient-specific factors.
Q15: How are Mepivacaine concentrations measured in biological samples?
A15: Various analytical methods have been employed for Mepivacaine quantification, including gas chromatography [, ] and high-performance liquid chromatography (HPLC). [, ] These techniques allow researchers to monitor drug concentrations in plasma and other biological fluids, providing insights into its pharmacokinetic profile.
Q16: What are the future directions for Mepivacaine research?
A16: Future research avenues for Mepivacaine include: * Exploring Novel Formulations: Investigating new drug delivery systems, such as liposomes, [] to enhance efficacy, prolong duration of action, and minimize adverse effects. * Optimizing Dosing Regimens: Conducting further research to refine dosing strategies for different patient populations and clinical indications. * Investigating Drug Interactions: Expanding our understanding of potential interactions between Mepivacaine and other commonly used medications. * Developing Biomarkers: Identifying biomarkers that could predict response to Mepivacaine or serve as indicators of potential toxicity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

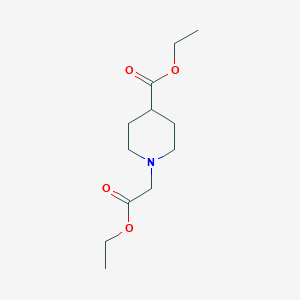
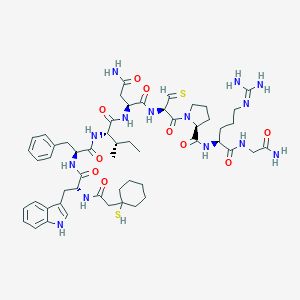

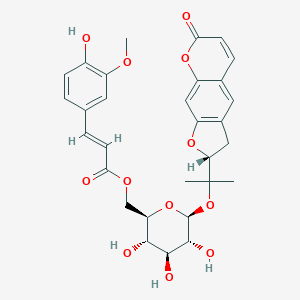
![(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one](/img/structure/B158283.png)
